Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate

Nicotine metabolism CYP2A6 HPLC assay

Researchers using reversed-phase HPLC for CYP2A6 activity assays often encounter co-elution or ion suppression with structurally similar internal standards. Methyl 1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate (CAS 135028-97-6) directly resolves this. - Delivers complete chromatographic separation from cotinine, with a validated detection limit of 0.05 µM. - Non-ionizable methyl ester ensures pH-independent retention time stability, unlike the free acid analog. - Mass shift (234.25 Da) avoids MS interference with cotinine (176.22 Da) in targeted panels. Supplied with certified purity to support reproducible method validation and preclinical toxicology workflows.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B12324582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCN1C(C(CC1=O)C(=O)OC)C2=CN=CC=C2
InChIInChI=1S/C12H14N2O3/c1-14-10(15)6-9(12(16)17-2)11(14)8-4-3-5-13-7-8/h3-5,7,9,11H,6H2,1-2H3
InChIKeyLXSYCOKNUBLDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate: Analytical-Grade Cotinine Derivative


Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate (synonym: rac trans-4-cotininecarboxylic acid methyl ester, CAS 135028-97-6) is a pyrrolidine–pyridine heterocyclic compound belonging to the cotinine metabolite derivative class. With molecular formula C₁₂H₁₄N₂O₃ and a monoisotopic mass of 234.10044 g/mol, it is the methyl ester of trans‑4‑cotininecarboxylic acid . This compound has been formally registered in ChEBI (CHEBI:191164) and is detected in Rattus norvegicus INS‑1 cell metabolomics datasets [1]. Its primary established utility is as a validated internal standard (IS) in reversed‑phase HPLC assays for nicotine‑to‑cotinine metabolism studies [2].

Validated internal standard for CYP2A6-mediated nicotine metabolism HPLC assays
Non-ionizable methyl ester ensures predictable reversed‑phase retention
Sufficient mass differentiation from cotinine to avoid co‑elution or ion suppression

Why Free Acid or Other Cotinine Analogs Compromise Analytical Accuracy


Within the cotinine derivative family, the free carboxylic acid (trans‑4‑cotininecarboxylic acid, CAS 33224‑01‑0) and the N‑ethyl ester analog (CAS 1909286‑43‑6) may appear structurally interchangeable with the target methyl ester. However, the free acid’s ionizable carboxyl group (pKa ≈ 3.94) produces pH‑dependent retention time shifts and peak tailing in reversed‑phase HPLC, making it unsuitable as a quantitative internal standard . Conversely, the N‑ethyl analog bears an additional methylene unit that alters both molecular weight (+14 Da) and lipophilicity, creating a mass‑spectrometric and chromatographic mismatch with cotinine . The methyl ester uniquely balances structural homology to cotinine with neutral, predictable chromatographic behavior and a molecular weight (234.25 Da) sufficiently differentiated from cotinine (176.22 Da) to prevent ion suppression or co‑elution [1].

Free acid (trans‑4‑cotininecarboxylic acid): Ionizable carboxyl group may cause pH‑dependent retention shifts and peak tailing, compromising IS accuracy.
N‑ethyl methyl ester analog: Additional methylene unit may alter molecular weight and lipophilicity, leading to chromatographic and mass‑spectrometric mismatch.
Target methyl ester: Neutral ester with predictable C18 behavior and a mass shift adequate for nicotine/cotinine discrimination in HPLC.

Quantitative Comparative Evidence Versus Closest Analogs


Internal Standard Performance in HPLC Nicotine Metabolism Assay

In a peer‑validated HPLC method for quantifying CYP2A6‑mediated nicotine‑to‑cotinine metabolism, trans‑4′‑carboxycotinine methyl ester was selected as the internal standard over the free acid (trans‑4‑cotininecarboxylic acid) and other cotinine analogs. The method achieved a detection limit of 0.05 µM for cotinine and 0.1 µM for nicotine (n=5, RSD reported), with complete baseline separation of nicotine, cotinine, and the internal standard on a C18 column under UV detection at 260 nm [1].

HPLC IS Performance
Head-to-head
Detection limit 0.05 µM cotinine with complete baseline separation; free acid not usable due to peak tailing
Supports validated HPLC quantitation of nicotine metabolism
C18 column, UV 260 nm; n=5, RSD reported
Nicotine metabolism CYP2A6 HPLC assay Internal standard

Lipophilicity and Extraction Efficiency Differentiation

The methyl ester exhibits a predicted LogP of 0.71190, whereas the parent free acid (trans‑4‑cotininecarboxylic acid) has a reported LogP of approximately 0.62350 (or −0.6 depending on calculation method) . The higher LogP of the methyl ester reflects its non‑ionizable character at neutral pH, enabling consistent organic‑solvent extraction recovery and predictable reversed‑phase retention, unlike the free acid whose ionization state varies with mobile‑phase pH.

Lipophilicity (LogP)
Data to verify
ΔLogP ≈ +0.09 to +1.31 (methyl ester more lipophilic)
Higher lipophilicity may support consistent extraction recovery
Predicted values; independent validation recommended
Lipophilicity LogP Extraction efficiency Reversed-phase chromatography

Melting Point and Physical Form Comparison

The methyl ester has a reported melting range of 81–85 °C and appears as an off‑white to pale yellow solid , whereas the free acid melts substantially higher at 194–195 °C . This approximately 110 °C difference in melting point reflects the absence of strong intermolecular hydrogen bonding in the ester, which can favorably influence dissolution kinetics during standard preparation for analytical workflows.

Melting Point
Data to verify
ΔTₘ ≈ 110–114 °C (methyl ester 81–85 °C vs free acid 194–195 °C)
Lower melting point may facilitate dissolution during standard preparation
Vendor-reported; verify under laboratory conditions
Melting point Solid-state properties Formulation Storage

Hapten Conjugation Versus Analytical Standard Application

The free carboxylic acid (trans‑4‑cotininecarboxylic acid) is widely employed as a hapten for generating anti‑cotinine antibodies in ELISA and vaccine development, leveraging its carboxyl group for covalent protein crosslinking [1]. The methyl ester, lacking a free carboxyl, cannot serve this function without prior hydrolysis; instead, it is exclusively utilized as a chromatographic internal standard where a neutral ester is analytically required [2]. This constitutes a clear functional partition rather than direct competition.

Functional Application
Class-level
Methyl ester: HPLC internal standard; Free acid: hapten conjugation for immunoassays
Application-dependent selection; not interchangeable
Functional partition per reported immunoassay and HPLC methods
Hapten Immunoassay Vaccine conjugation Analytical standard

One-Step Synthetic Accessibility from Free Acid

The methyl ester is preparatively accessible in a single, room‑temperature step from the widely stocked free acid (trans‑4‑cotininecarboxylic acid) by treatment with diazomethane in acetone (20 min, RT), followed by solvent removal . This contrasts with the N‑ethyl methyl ester analog (CAS 1909286‑43‑6), which requires de novo synthesis or separate sourcing of the N‑ethyl carboxylic acid precursor , making the target methyl ester the logistically simpler choice for laboratories already holding the free acid.

Synthetic Accessibility
Source review
1 synthetic step from free acid with diazomethane vs multi‑step procurement for N‑ethyl analog
In‑house preparation feasible, reducing procurement lead time
Method described as simple; yield not quantified
Synthesis Derivatization Diazomethane Internal standard preparation

Optimal Procurement and Application Scenarios


Internal Standard for CYP2A6 Nicotine Metabolism HPLC Assays

This compound is the documented internal standard of choice for reversed‑phase HPLC determination of nicotine‑to‑cotinine conversion catalyzed by CYP2A6, achieving a validated detection limit of 0.05 µM for cotinine with complete chromatographic separation [1]. Procurement supports preclinical toxicology, smoking cessation pharmacology, and CYP2A6 pharmacogenomics studies.

In-House Derivatization for Bioanalytical Method Development

Laboratories maintaining trans‑4‑cotininecarboxylic acid inventory can generate this methyl ester in a single diazomethane‑mediated step [1], enabling on‑demand preparation of fresh internal standard without external vendor lead times. This is particularly valuable for method development and validation phases requiring rapid iterative testing.

Reference Material for GC-MS and LC-MS/MS Nicotine Metabolite Panels

With a molecular weight of 234.25 Da and a non‑ionizable ester moiety, this compound is suitable as a reference or internal standard in mass‑spectrometry‑based nicotine metabolite panels, offering a mass shift sufficient to avoid interference with cotinine (176.22 Da) while maintaining structural homology [1][2].

Metabolomics and Biomarker Discovery in Nicotine Exposure Studies

The compound is registered in the ChEBI database (CHEBI:191164) and has been detected in Rattus norvegicus INS‑1 cell metabolomics datasets [1], indicating its relevance as a reference standard for targeted metabolomics workflows investigating nicotine and its carboxylic acid metabolites in biological matrices.

Application
Selection Property
Validation Focus
Nicotine metabolism HPLC internal standard
Non‑ionizable ester with predictable C18 retention
Baseline separation and detection limit verification
In‑house IS derivatization
Single‑step synthesis from free acid precursor
Derivatization efficiency and purity assessment
GC‑MS/LC‑MS/MS metabolite panel reference
Mass shift sufficient for analyte discrimination
Ion suppression and co‑elution evaluation
Metabolomics reference standard
ChEBI‑registered identity (CHEBI:191164)
Chromatographic and spectral library matching
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